3,4-dichloro-N-(2-hydroxyethyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-hydroxyethyl)benzamide: is an organic compound with the molecular formula C9H9Cl2NO2 . It is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydroxyethyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-dichloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dichloro-N-(2-carboxyethyl)benzamide.
Reduction: Formation of 3,4-dichloro-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-(2-hydroxyethyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the dichloro substitution enhances its binding affinity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
- 3,4-dichloro-N-(2-hydroxyethyl)benzenecarboxamide
- 2,4-dichloro-N-(2-hydroxyethyl)benzamide
- 3,4-dichloro-N-(2-hydroxyethyl)carbamothioylbenzamide
Comparison: 3,4-dichloro-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts .
Properties
IUPAC Name |
3,4-dichloro-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIALBUXJZFVBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCO)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367239 |
Source
|
Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28298-26-2 |
Source
|
Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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